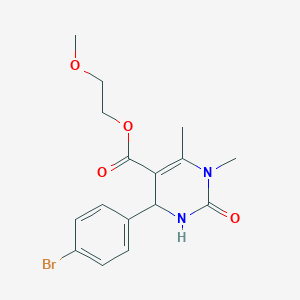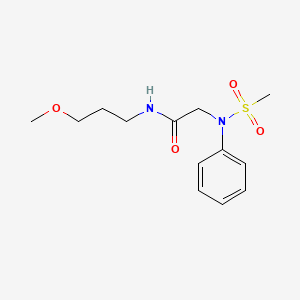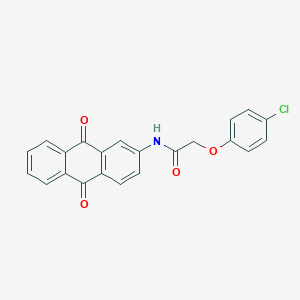![molecular formula C19H19NO2 B5056306 2-methoxy-N-[(2-methoxy-1-naphthyl)methyl]aniline](/img/structure/B5056306.png)
2-methoxy-N-[(2-methoxy-1-naphthyl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-[(2-methoxy-1-naphthyl)methyl]aniline, also known as MMNA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMNA belongs to the family of anilines, which are organic compounds that contain an amino group attached to an aromatic ring.
Wirkmechanismus
The mechanism of action of 2-methoxy-N-[(2-methoxy-1-naphthyl)methyl]aniline is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This compound has been shown to bind to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the normal cell division process. This disruption ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been reported to exhibit anti-inflammatory and anti-oxidant properties. It has also been shown to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methoxy-N-[(2-methoxy-1-naphthyl)methyl]aniline in lab experiments is its high potency and specificity for cancer cells, which makes it a promising candidate for cancer treatment. However, one limitation is the potential for toxicity, as this compound has been shown to have cytotoxic effects on normal cells at high concentrations. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects on different cell types.
Zukünftige Richtungen
There are several future directions for research on 2-methoxy-N-[(2-methoxy-1-naphthyl)methyl]aniline. One area of interest is the development of this compound derivatives with improved potency and selectivity for cancer cells. Another area of research is the investigation of the potential use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different cell types.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-tumor activity, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a cancer treatment.
Synthesemethoden
2-methoxy-N-[(2-methoxy-1-naphthyl)methyl]aniline can be synthesized through a multi-step process involving the reaction of 2-methoxy-1-naphthaldehyde and 2-methoxyaniline in the presence of a base catalyst. The resulting intermediate is then reduced using sodium borohydride to produce this compound. This synthesis method has been reported to yield high purity and high yield of this compound.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-[(2-methoxy-1-naphthyl)methyl]aniline has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been reported to exhibit anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect in cancer treatment.
Eigenschaften
IUPAC Name |
2-methoxy-N-[(2-methoxynaphthalen-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-21-18-12-11-14-7-3-4-8-15(14)16(18)13-20-17-9-5-6-10-19(17)22-2/h3-12,20H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEWNUZHWINEMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B5056231.png)
![4-(2-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5056232.png)
![ethyl 4-[(3-bromophenyl)acetyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5056233.png)
![4-(3,4-dimethylphenyl)-2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5056241.png)
![2-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenol](/img/structure/B5056249.png)
![N-(3,4-dimethylphenyl)-2-{2,4-dioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B5056266.png)

![(4S)-3-[2-(4-benzoyl-1-piperidinyl)-2-oxoethyl]-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B5056285.png)
![3-chloro-4-methoxy-N-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5056288.png)
![1-(4-ethoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5056293.png)
![2-{[(7-methoxy-2-naphthyl)oxy]methyl}-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5056300.png)

![5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5056308.png)

